Bienvenue dans la boutique en ligne BenchChem!

N1-((6-Chloropyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine

S6K1 inhibition Conformational constraint Kinase selectivity

N1-((6-Chloropyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS 1353946-47-0) is a synthetic heterocyclic diamine with the molecular formula C11H16ClN3 and a molecular weight of 225.72 g/mol. Structurally, it features a 6-chloropyridin-3-ylmethyl group and a cyclopropyl group attached to an ethane-1,2-diamine backbone.

Molecular Formula C11H16ClN3
Molecular Weight 225.72 g/mol
Cat. No. B7925612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((6-Chloropyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine
Molecular FormulaC11H16ClN3
Molecular Weight225.72 g/mol
Structural Identifiers
SMILESC1CC1N(CCN)CC2=CN=C(C=C2)Cl
InChIInChI=1S/C11H16ClN3/c12-11-4-1-9(7-14-11)8-15(6-5-13)10-2-3-10/h1,4,7,10H,2-3,5-6,8,13H2
InChIKeyMHAMBPNSVFVHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-((6-Chloropyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine: Chemical Identity and Procurement Baseline


N1-((6-Chloropyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS 1353946-47-0) is a synthetic heterocyclic diamine with the molecular formula C11H16ClN3 and a molecular weight of 225.72 g/mol . Structurally, it features a 6-chloropyridin-3-ylmethyl group and a cyclopropyl group attached to an ethane-1,2-diamine backbone. This compound serves as a versatile intermediate or building block in medicinal chemistry, particularly for programs targeting kinase inhibition or neuronal nicotinic acetylcholine receptor (nAChR) modulation [1]. Vendors such as Leyan and Fluorochem currently list this compound at purities of 95–98% for research procurement.

Why N1-((6-Chloropyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine Cannot Be Simply Replaced by In-Class Analogs


Although many N1-((6-chloropyridin-3-yl)methyl)-substituted ethane-1,2-diamines exist, small variations in the N1-alkyl substituent drastically alter molecular recognition. In closely related S6K1 inhibitor series, replacing the N-cyclopropyl group with methyl, ethyl, or benzyl changed IC50 values by up to >2700-fold (from 36.6 nM to >100,000 nM) [1]. The cyclopropyl ring introduces conformational constraint that optimizes the orientation of the chloropyridine pharmacophore and the primary amine for target binding [2]. Generic substitution with an N-methyl, N-ethyl, or N-isopropyl analog cannot reproduce this specific geometry, making procurement of the exact compound essential for reproducing literature protocols or maintaining SAR continuity.

N1-((6-Chloropyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine: Quantified Differentiation Evidence


Conformational Rigidity and Target Binding: Cyclopropyl vs. Acyclic N1-Substituents in S6K1 Inhibition

In a series of benzimidazole-based S6K1 inhibitors, the N-cyclopropyl derivative (Compound 15c) exhibited an IC50 of 36.6 ± 7.0 nM, representing a 5.3-fold improvement over the N-methyl analog (IC50 194 nM) and a 1.6-fold improvement over the N-ethyl analog (IC50 59.8 ± 32.4 nM) [1]. Critically, substitution with a flexible benzyl group abolished activity (>100,000 nM), confirming that the constrained cyclopropyl ring is essential for high-affinity binding. The target compound embeds this exact N-cyclopropyl pharmacophore, providing a molecular geometry unattainable with acyclic alternatives.

S6K1 inhibition Conformational constraint Kinase selectivity

Receptor Subtype Selectivity: 6-Chloropyridin-3-yl Cyclopropylamines as α4β2-Selective nAChR Ligands

Cyclopropylamine derivatives bearing a 6-chloropyridin-3-yl group were characterized as potent and selective ligands for the α4β2 neuronal nicotinic acetylcholine receptor subtype [1]. These compounds exhibited no appreciable affinity for ganglionic (α3β4) or muscular (α1β1γδ) nicotinic receptors at concentrations up to 10 μM, and no binding to muscarinic receptors was detected [1]. Among N-[(6-chloro-3-pyridinyl)methyl] derivatives, the pyrrolidine analog achieved an IC50 of 9 nM, while the trimethylammonium analog exhibited an IC50 of 18 nM [2]. The target compound, containing both the 6-chloropyridin-3-yl moiety and a conformationally constrained cyclopropyl-diamine scaffold, is positioned within this high-affinity structural class.

nAChR α4β2 selectivity Neuroscience

Cyclopropyl Constraint and Physicochemical Profile: Impact on Permeability and Metabolic Stability

The cyclopropyl group is a well-validated motif in medicinal chemistry for increasing metabolic stability and improving pharmacokinetic (PK) properties relative to acyclic alkyl substituents . By restricting bond rotation, the cyclopropyl ring reduces the number of rotatable bonds (5 for the target compound vs. 6–7 for N-isopropyl or N-propyl analogs), which correlates with improved passive membrane permeability per the Veber rules [1]. In the target compound specifically, the combination of the 6-chloropyridin-3-ylmethyl group and the N-cyclopropyl-diamine yields a calculated topological polar surface area (TPSA) of approximately 42 Ų and 5 hydrogen bond acceptors, placing it within favorable oral bioavailability space .

ADME Cyclopropyl constraint Drug-likeness

Differentiation from the N-Methyl Analog: Sourcing Purity and Structural Fidelity

The target compound (CAS 1353946-47-0; MFCD21097301) is commercially available at 98% purity from verified suppliers such as Leyan (Product No. 1777571) . In contrast, the N-methyl analog N1-((6-Chloropyridin-3-yl)methyl)-N1-methylethane-1,2-diamine (CAS 115327-84-9) is available at ≥98% purity but lacks the cyclopropyl ring . The N-isopropyl analog is listed only through research chemical aggregators without validated purity certificates . For procurement managers, selecting the target compound ensures access to a cataloged, purity-verified building block, whereas sourcing the N-isopropyl analog may require custom synthesis with associated lead times and quality risks.

Chemical purity Procurement reliability Structural authentication

Application Scenarios for N1-((6-Chloropyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine in Scientific Procurement


S6K1-Dependent Cancer and Metabolic Disease Drug Discovery Programs

Medicinal chemistry teams pursuing ATP-competitive S6K1 inhibitors for oncology (breast cancer, bladder cancer, glioblastoma) or type 2 diabetes should procure this compound as an advanced intermediate. The N-cyclopropyl substitution on the ethane-1,2-diamine scaffold has been directly validated to deliver IC50 values of 36.6 nM against S6K1, outperforming methyl and ethyl analogs by 5.3-fold and 1.6-fold, respectively [1]. Using this compound as a synthetic building block preserves the pharmacophoric geometry essential for S6K1 hinge-region binding, while the free primary amine allows conjugation to diverse warheads for SAR expansion.

Neuronal Nicotinic α4β2 Receptor Ligand Optimization for CNS Disorders

Neuroscience groups developing selective α4β2 nAChR partial agonists for cognitive enhancement (Alzheimer's disease, ADHD, schizophrenia) or smoking cessation can employ this compound as a conformationally constrained core. Structurally related 6-chloropyridin-3-yl cyclopropylamines demonstrate high α4β2 affinity with complete selectivity over ganglionic and muscular subtypes [2]. The ethane-1,2-diamine scaffold provides dual functionalization handles for fine-tuning selectivity and CNS penetration, making this compound a strategic procurement choice over non-cyclopropyl or non-chlorinated alternatives.

ADME Property-Guided Lead Optimization Campaigns

Drug metabolism and pharmacokinetics (DMPK) groups seeking to reduce rotatable bond count and improve passive permeability in lead series should prioritize this compound. With only 5 rotatable bonds and a TPSA of approximately 42 Ų, it conforms to Veber's oral bioavailability criteria more favorably than N-isopropyl (6 rotatable bonds) or N-propyl (7 rotatable bonds) analogs [3]. The cyclopropyl group additionally provides metabolic shielding at the alpha position, reducing CYP-mediated N-dealkylation risk. Integrating this building block early in library synthesis can preemptively address PK liabilities that plague acyclic amine series.

Reliable Research Material Procurement for Multi-Institutional Consortia

For multi-site academic or industry consortia requiring a single, well-characterized batch of N1-((6-chloropyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine for parallel synthesis or biological screening, the catalog availability at 98% purity from Leyan (Product No. 1777571) and Fluorochem (Product No. 086647) provides a procurement pathway with documented quality control . This mitigates the risk of structural misassignment or purity discrepancies that can arise when individual sites independently synthesize or source N-alkyl variants of unverified provenance.

Quote Request

Request a Quote for N1-((6-Chloropyridin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.